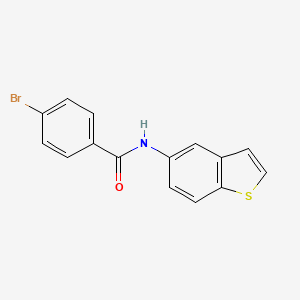

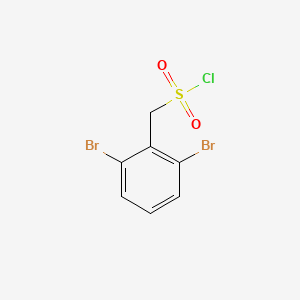

N-(1-benzothiophen-5-yl)-4-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These compounds possess diverse biological activities .Chemical Reactions Analysis

The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Wissenschaftliche Forschungsanwendungen

Novel Derivatives and Pharmacological Evaluation

- Anticonvulsant and Sedative-Hypnotic Activities : A series of compounds, including 4-thiazolidinone derivatives, have been synthesized and evaluated for their anticonvulsant and sedative-hypnotic activities. These compounds bind to benzodiazepine receptors, indicating their potential in treating conditions such as epilepsy and insomnia without impairing learning and memory Faizi et al., 2017.

Synthesis Techniques and Intermediates

- Copper(I) Iodide-Catalyzed Synthesis : Research has explored the synthesis of 1-benzothiophen-2-amines from thiadiazole derivatives, contributing to the development of selective estrogen receptor modulators like Raloxifene Petrov et al., 2015.

Anticancer Agents

- Benzothiazole Acylhydrazones : New compounds have been synthesized to investigate their anticancer activity. These benzothiazole derivatives are explored for their potential against various cancer cell lines, revealing the significant role of structural modifications on the antitumor properties Osmaniye et al., 2018.

G Protein-Coupled Receptor Agonists

- Potent GPR35 Agonists : A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been designed, synthesized, and evaluated as potent agonists for GPR35, highlighting their potential in treating pain, inflammatory, and metabolic diseases Wei et al., 2018.

Heteroarene Arylation

- Direct Arylation of Heteroarenes : Studies on the direct arylation of heteroarene C-H bonds by bromobenzamides, demonstrating the synthesis of heteroaryl benzamides, offer insights into organic synthesis methodologies Chen et al., 2013.

Dual Functional Behavior

- Suzuki Coupling Reaction Ligands : The dual functionality of certain benzamide derivatives in Suzuki coupling reactions highlights their versatility in synthetic chemistry Cavalheiro et al., 2019.

Bactericidal Activity

- Activity Against MRSA : Research into substituted benzamides has identified potent bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for developing new antibacterial treatments Zadrazilova et al., 2015.

Wirkmechanismus

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-4-bromobenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound: interacts with its target, the Amyloid beta A4 protein, in a neuroprotective manner . It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . In addition to these neuroprotective properties, This compound also promotes neurite outgrowth .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily related to the pathogenesis of Alzheimer’s disease . The compound’s interaction with the Amyloid beta A4 protein can lead to a decrease in the accumulation of Amyloid-beta protein, which is considered central to the development of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of This compound ’s action include the prevention of neurodegeneration and the promotion of neurite outgrowth . These effects contribute to its potential use in the treatment of Alzheimer’s disease .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCJDXWGYMBIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2596974.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)

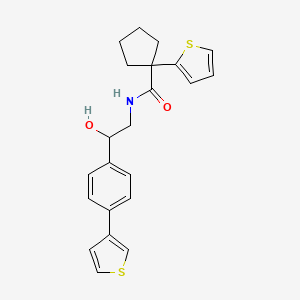

![2-(4-Chlorophenoxy)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2596982.png)

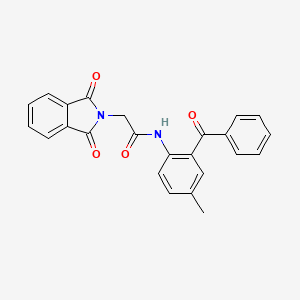

![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)

![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)

![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)

![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)